Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a phenyl group, a diazepane ring, and a dihydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Dihydroxybutyl Side Chain: The dihydroxybutyl side chain can be introduced via a nucleophilic substitution reaction using suitable dihydroxybutyl halides.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using phenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxybutyl side chain and diazepane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-(2,3-dihydroxypropyl)-1,4-diazepane-1-carboxylate
- Phenyl 4-(2,3-dihydroxyethyl)-1,4-diazepane-1-carboxylate
- Phenyl 4-(2,3-dihydroxyhexyl)-1,4-diazepane-1-carboxylate
Uniqueness
Phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate is unique due to its specific dihydroxybutyl side chain, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
phenyl 4-(2,3-dihydroxybutyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-13(19)15(20)12-17-8-5-9-18(11-10-17)16(21)22-14-6-3-2-4-7-14/h2-4,6-7,13,15,19-20H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAMOGQHHUWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1CCCN(CC1)C(=O)OC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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